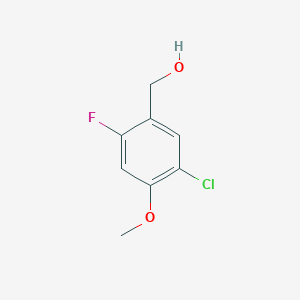

(5-Chloro-2-fluoro-4-methoxyphenyl)methanol

Description

Contextual Significance of Halogenated Anisole (B1667542) Derivatives in Chemical Research

Halogenated organic compounds, particularly those built upon anisole (methoxybenzene) frameworks, hold a position of considerable significance in modern chemical research. The incorporation of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.gov In medicinal chemistry, halogens are frequently introduced to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein. acs.orgresearchgate.net Fluorine and chlorine, in particular, are widely used substituents in this field. nih.gov

The presence of a methoxy (B1213986) group in anisole derivatives provides an additional point for chemical modification and influences the electronic properties of the aromatic ring. Halogenated anisoles are key intermediates in the synthesis of a wide array of more complex structures. Their utility is rooted in the predictable reactivity of the halogen and methoxy substituents, which can direct further chemical transformations. The widespread use and persistent nature of some halogenated organic chemicals have also led to their status as environmental contaminants, prompting research into their environmental fate and bioremediation. nih.gov The unique properties imparted by halogens make these compounds indispensable tools in the development of new materials, pharmaceuticals, and agricultural chemicals. nih.govnih.gov

Historical Overview of Synthetic Efforts Towards Halogenated Methoxyphenyl Scaffolds

The synthesis of halogenated methoxyphenyl scaffolds has evolved significantly over the past century, driven by the increasing demand for these structures in various fields of chemistry. Early methods for producing halogenated aromatic compounds often relied on direct electrophilic halogenation of anisole or its derivatives. While effective for certain substitution patterns, these methods frequently suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate.

To overcome these challenges, chemists developed more refined strategies. Nucleophilic aromatic substitution, where a nucleophile displaces a halide or other leaving group from an activated aromatic ring, became a valuable tool. mdpi.com For instance, the reaction between an aryl halide and a methoxide (B1231860) source can be used to introduce the methoxy group. Conversely, reactions involving aryl halides and resorcinol (B1680541) can be used to synthesize aryloxy phenols under basic conditions. mdpi.com

The development of transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, revolutionized the synthesis of biaryl ethers and other complex aromatic structures. mdpi.com More recently, modern synthetic chemistry has focused on developing highly selective and environmentally benign methods. chemrxiv.org This includes the use of specialized reagents and catalysts for precise C-H functionalization and halogenation, allowing for the construction of complex halogenated methoxyphenyl scaffolds with high efficiency and atom economy. chemrxiv.org For example, the reduction of a carboxylic acid group, such as in 4-chloro-3-methoxybenzoic acid, using reagents like lithium aluminum hydride or borane-THF complex, is a common method to produce the corresponding benzyl (B1604629) alcohol. chemicalbook.com

Structural Elucidation Challenges and Advanced Analytical Research Trends for (5-Chloro-2-fluoro-4-methoxyphenyl)methanol Precursors and Derivatives

Determining the precise molecular structure of compounds like this compound and its precursors is crucial for confirming their identity and purity. intertek.com A suite of modern analytical techniques is employed for this purpose, each providing unique information about the molecule's composition and connectivity. savitapall.comjchps.com

The primary tools for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. mit.edu However, the multifunctional nature of halogenated aromatics can present specific challenges. In ¹H NMR spectroscopy, the presence of a fluorine atom introduces complexities due to spin-spin coupling between the fluorine and adjacent hydrogen nuclei, which can complicate spectral interpretation. Similarly, in mass spectrometry, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl) must be carefully analyzed to confirm its presence and the number of chlorine atoms in the molecule.

To address these challenges, researchers rely on advanced analytical methods. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. jchps.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing mixtures of aromatic and halogenated hydrocarbons. nih.gov

| Analytical Technique | Information Provided | Relevance to Halogenated Aromatics |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Provides information on the chemical environment and connectivity of hydrogen and carbon atoms. intertek.com | ¹⁹F coupling can complicate spectra but also provides key structural information. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule. jchps.com | Isotopic patterns of chlorine and bromine are characteristic identifiers. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within a molecule. savitapall.com | Useful for confirming the presence of O-H (alcohol), C-O (ether), and C-halogen bonds. |

| Elemental Analysis | Determines the percentage composition of elements in a compound. intertek.com | Confirms the empirical formula of the synthesized compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies individual components of a mixture. nih.gov | Essential for analyzing reaction mixtures and assessing the purity of precursors and products. |

Emerging Research Trajectories for Aryl Methanols in Complex Molecule Synthesis

Aryl methanols, including substituted variants like this compound, are versatile intermediates in organic synthesis, serving as foundational units for constructing more elaborate molecular architectures. Emerging research is focused on leveraging these simple alcohols in novel and efficient synthetic transformations.

One significant trend is the use of aryl methanols in late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. This approach is highly valuable in drug discovery, allowing for the rapid generation of analogues for structure-activity relationship studies. The development of new catalytic systems that can selectively activate the C-H bonds of arenes and alkenes enables the direct synthesis of complex derivatives without the need for pre-functionalized starting materials. acs.org

Furthermore, radical-based reactions are gaining prominence for their ability to form C-C and C-heteroatom bonds under mild conditions. acs.org For example, radical-promoted annulation reactions can be used to construct complex heterocyclic systems from simpler precursors. acs.org Aryl methanols can be converted into various functional groups, making them ideal starting points for these radical cascades. The development of sustainable synthetic methods, such as electrochemical reactions, also represents a key research direction, aiming to reduce waste and reliance on harsh reagents. chemrxiv.org As chemists continue to innovate, the utility of aryl methanols as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is expected to expand. springerprofessional.de

Compound Properties

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 1266177-72-3 achemblock.com |

| Molecular Formula | C₈H₈ClFO₂ achemblock.com |

| Molecular Weight | 190.6 g/mol achemblock.com |

| IUPAC Name | This compound achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQKPJYEOZUHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Methoxyphenyl Methanol and Its Key Precursors

Regioselective Functionalization Approaches for (5-Chloro-2-fluoro-4-methoxyphenyl)methanol Synthesis

The regioselective synthesis of polysubstituted benzylic alcohols is a significant area of research in organic chemistry. acs.org The preparation of this compound often begins with a suitably substituted precursor, such as 2-fluoro-4-methoxybenzaldehyde or a related derivative, which is then further functionalized. A common intermediate is 5-chloro-2-fluoro-4-methoxybenzaldehyde (B3253141), which can be reduced to the target methanol (B129727) derivative.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. chem-station.com This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The methoxy (B1213986) group is an effective DMG, interacting with the lithium cation and directing the deprotonation to the adjacent carbon atom. wikipedia.org

In the context of halogenated methoxyphenyl systems, the interplay between the directing effect of the methoxy group and the electronic and steric influence of the halogen substituents is crucial. For substrates containing both fluorine and chlorine, the fluorine atom's high electronegativity can influence the acidity of adjacent protons, potentially competing with the methoxy group's directing effect. However, for chlorides and fluorides, directed lithiation is generally favored over metal-halogen exchange. uwindsor.ca The choice of a strong, non-nucleophilic base is critical to avoid unwanted side reactions. uwindsor.ca

The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a functional group at the desired position. This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions offer a versatile approach to functionalizing aryl halides under relatively mild conditions with high functional group tolerance. nobelprize.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate in the presence of a base. libretexts.org This reaction is widely used for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. tcichemicals.com

For the synthesis of precursors to this compound, a (2-fluoro-4-methoxyphenyl)boronic acid analogue could be coupled with an aryl halide containing the chloro substituent and a precursor to the hydroxymethyl group. The reactivity of the aryl halide typically follows the trend I > Br > OTf >> Cl. tcichemicals.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. mdpi.com The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to afford the coupled product. nobelprize.org

A study on the Suzuki-Miyaura cross-coupling of ortho-substituted phenylboronic acids with a tribrominated pyridine derivative highlighted the influence of ortho substituents on the reaction's regioselectivity. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgopenochem.org While not directly leading to the synthesis of this compound, this methodology is crucial for the synthesis of related aniline derivatives which can be precursors or structural analogues. The reaction's development has provided a more efficient and versatile alternative to traditional methods for synthesizing aryl amines. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.org The choice of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, is critical for the success of the reaction, as they enhance the rates of oxidative addition and reductive elimination. youtube.com The reaction is compatible with a wide range of aryl halides and primary or secondary amines. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Bond Formed | Carbon-Carbon | Carbon-Nitrogen |

| Nucleophile | Organoboron Compound | Amine |

| Electrophile | Aryl Halide/Triflate | Aryl Halide/Triflate |

| Catalyst System | Palladium Catalyst + Base | Palladium Catalyst + Ligand + Base |

| Key Application | Biaryl Synthesis | Aryl Amine Synthesis |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In fluorinated and chlorinated aromatics, the halogen atoms themselves can act as leaving groups. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the nucleophilic attack on the aromatic ring. libretexts.org The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com

For the synthesis of precursors to this compound, an SNAr reaction could be employed to introduce a methoxy group onto a difluorinated or chloro-fluorinated aromatic ring. For example, reacting 2,4-difluoro-1-nitrobenzene with methanol in the presence of a base can lead to the formation of 4-fluoro-2-methoxy-1-nitrobenzene. google.com

Grignard reagents, or organomagnesium halides, are powerful nucleophiles used for the formation of carbon-carbon bonds. youtube.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal. youtube.com

The synthesis of methoxyphenylcarbinols, such as this compound, can be achieved by reacting a suitable Grignard reagent with an aldehyde or ketone. For instance, a Grignard reagent derived from a halogenated methoxybenzene could be reacted with formaldehyde to introduce the hydroxymethyl group. Alternatively, a Grignard reagent could be added to a substituted benzaldehyde (B42025). youtube.com

It is crucial to carry out Grignard reactions under anhydrous conditions, as any trace of water will protonate the Grignard reagent, rendering it inactive. youtube.com The choice of an aprotic solvent, such as diethyl ether or tetrahydrofuran, is essential. youtube.com

Table 2: Summary of Synthetic Methodologies

| Methodology | Key Reagents | Bond Formed | Key Features |

|---|---|---|---|

| Directed Ortho Metalation | Organolithium, DMG | C-C, C-Heteroatom | High regioselectivity ortho to DMG |

| Suzuki-Miyaura Coupling | Organoboron, Pd catalyst | C-C | Mild conditions, high functional group tolerance |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N | Efficient synthesis of aryl amines |

| Nucleophilic Aromatic Substitution | Nucleophile, EWG | C-O, C-N, etc. | Favored by electron-withdrawing groups |

| Grignard Reagent Synthesis | Organomagnesium halide | C-C | Strong nucleophile, requires anhydrous conditions |

Optimization of Reaction Conditions and Yield Enhancement Studies

Solvent Systems and Temperature Control in this compound Synthesis

The choice of solvent and the precise control of temperature are paramount in the synthesis of this compound, primarily impacting reaction kinetics, selectivity, and the stability of both reactants and products. The reduction of the precursor aldehyde, 5-Chloro-2-fluoro-4-methoxybenzaldehyde, is commonly carried out using hydride-donating reagents, with sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent being a prevalent method.

Protic solvents such as methanol and ethanol are frequently employed for these reductions. Their ability to solvate the borohydride reagent and the aldehyde substrate facilitates the reaction. Temperature control is crucial to moderate the reaction rate and prevent side reactions. While these reductions can often proceed at room temperature, lower temperatures, such as 0-5 °C, are sometimes utilized to enhance selectivity and minimize the formation of impurities. For instance, in the reduction of a similar substrate, 3-fluoro-4-methoxybenzaldehyde, NaBH4 was used, a reaction that is typically performed in an alcohol at or below room temperature to control the exothermic nature of the reaction and ensure high yields of the corresponding benzyl (B1604629) alcohol.

In catalytic hydrogenation, another key method for this transformation, the solvent plays a role in dissolving the substrate and the hydrogen gas, as well as in influencing the catalyst's activity. Polar solvents like ethanol are often effective. Temperature in these reactions can range from room temperature to elevated temperatures, depending on the catalyst's activity and the desired reaction rate.

The following table summarizes the typical solvent and temperature conditions for the reduction of substituted benzaldehydes, which are analogous to the synthesis of the target compound.

| Precursor | Reducing Agent/Catalyst | Solvent System | Temperature (°C) | Yield (%) |

| 5-Chloro-2-fluoro-4-methoxybenzaldehyde | Sodium Borohydride | Methanol or Ethanol | 0 - 25 | High |

| Substituted Benzaldehydes | Catalytic Hydrogenation (e.g., Pd/C) | Ethanol, Ethyl Acetate | 25 - 80 | Variable |

Catalyst Selection and Loading Effects

Catalyst Selection:

Palladium (Pd): Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for the hydrogenation of benzaldehydes. They are known for their high activity and selectivity towards the formation of benzyl alcohols.

Platinum (Pt): Platinum catalysts, such as platinum oxide (PtO2), are also effective but can sometimes lead to over-reduction or side reactions if not carefully controlled.

Ruthenium (Ru): Ruthenium catalysts have shown promise in the hydrogenation of substituted benzaldehydes, offering good selectivity for the alcohol product.

Nickel (Ni): Raney Nickel and other nickel-based catalysts provide a more cost-effective alternative to precious metal catalysts, though they may require more forcing conditions (higher temperature and pressure).

Iron (Fe) and Manganese (Mn): Recent research has explored the use of well-defined iron(II) and manganese complexes as catalysts for the hydrogenation of aldehydes. nih.govnih.gov These catalysts can exhibit high activity, sometimes rivaling that of noble metals, particularly for aldehydes bearing electron-withdrawing groups like halogens. nih.govnih.gov

Catalyst Loading:

The amount of catalyst used, or catalyst loading, directly impacts the reaction rate. Higher catalyst loading generally leads to faster reactions but also increases costs and can complicate product purification. Optimization of catalyst loading is therefore a key aspect of process development. For industrial applications, minimizing catalyst loading while maintaining a reasonable reaction time and high conversion is a primary goal.

The table below illustrates the variety of catalysts used for the hydrogenation of substituted benzaldehydes and typical loading ranges.

| Catalyst | Support | Typical Loading (mol%) | Substrate Scope |

| Palladium | Carbon (Pd/C) | 1 - 10 | Broad |

| Platinum | Oxide (PtO2) | 1 - 5 | Broad |

| Ruthenium | Various | 0.1 - 5 | Good for substituted benzaldehydes |

| Iron(II) Complexes | - | 0.005 - 0.1 | Effective for halogenated benzaldehydes nih.gov |

| Manganese Complexes | - | 0.05 - 0.1 | Effective for halogenated benzaldehydes nih.gov |

Pressure and Atmosphere Control for Sensitive Transformations

For catalytic hydrogenation reactions, the control of pressure and the reaction atmosphere is fundamental to achieving the desired transformation of 5-Chloro-2-fluoro-4-methoxybenzaldehyde to this compound. These parameters directly influence the concentration of hydrogen available for the reaction and can affect the stability of the catalyst and the substrate.

Pressure Control:

The pressure of hydrogen gas is a critical variable in catalytic hydrogenation. Higher hydrogen pressures generally lead to an increased reaction rate by increasing the concentration of dissolved hydrogen in the reaction medium. This is particularly important when using less active catalysts or for reducing sterically hindered or electronically deactivated substrates. Typical hydrogen pressures for the reduction of aromatic aldehydes can range from atmospheric pressure to over 50 bar. For instance, studies on the hydrogenation of halogenated benzaldehydes have been successfully conducted at pressures around 30-50 bar. nih.govnih.gov

Atmosphere Control:

Maintaining an inert atmosphere, typically by purging the reaction vessel with an inert gas like nitrogen or argon before introducing hydrogen, is crucial for several reasons:

Catalyst Stability: Many hydrogenation catalysts are sensitive to oxidation and can be deactivated by the presence of oxygen. An inert atmosphere protects the catalyst's activity.

Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensuring an oxygen-free atmosphere is a critical safety measure.

Prevention of Side Reactions: The presence of oxygen can lead to undesired side reactions, such as the oxidation of the starting aldehyde or the product alcohol.

The precise control of both pressure and atmosphere is essential for ensuring a safe, efficient, and selective synthesis of this compound.

| Parameter | Importance | Typical Range |

| Hydrogen Pressure | Influences reaction rate and efficiency. | 1 - 50 bar |

| Atmosphere | Ensures catalyst stability and reaction safety. | Inert (Nitrogen or Argon) |

Solid-Phase Synthetic Route Development for this compound and Analogues

Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. While the direct solid-phase synthesis of this compound itself is not widely reported, the principles of SPOS can be applied to the synthesis of its analogues or to multi-step sequences where this compound is an intermediate.

In a typical solid-phase approach, a starting material is covalently attached to an insoluble polymer support (resin) via a linker. The molecule is then chemically modified in a series of reaction steps. After each step, excess reagents and by-products are simply washed away, greatly simplifying the purification process. Finally, the target molecule is cleaved from the solid support.

For the synthesis of benzyl alcohol derivatives on a solid phase, a common strategy involves attaching a precursor molecule to the resin and then performing the necessary chemical transformations. For example, a benzoic acid derivative could be attached to a resin, and subsequent reduction of the carboxylic acid would yield the benzyl alcohol. Alternatively, an aldehyde-functionalized resin could be used as a starting point for various transformations.

The development of a solid-phase route for this compound and its analogues would involve:

Selection of a suitable solid support and linker: The choice of resin (e.g., polystyrene, PEG-grafted polystyrene) and linker is crucial and depends on the reaction conditions to be employed.

Attachment of a precursor molecule: This could be 5-chloro-2-fluoro-4-methoxybenzoic acid or a related derivative.

On-resin chemical transformations: This would include the reduction of the carbonyl group to the alcohol.

Cleavage of the final product from the resin: The cleavage conditions must be chosen to release the desired alcohol without causing degradation.

While the primary application of solid-phase synthesis has been in the area of peptides and oligonucleotides, its use for the synthesis of small organic molecules is a growing field of research. dtu.dkchimia.chnih.gov

Mechanistic Investigations of Chemical Transformations Involving 5 Chloro 2 Fluoro 4 Methoxyphenyl Methanol

Aromatic Ring Reactivity and Substituent Effects on (5-Chloro-2-fluoro-4-methoxyphenyl)methanol

Regioselectivity in Further Functionalization

The regioselectivity of further functionalization on the aromatic ring of this compound is dictated by the interplay of the electronic and steric effects of the four existing substituents: chloro (-Cl), fluoro (-F), methoxy (B1213986) (-OCH3), and hydroxymethyl (-CH2OH). In electrophilic aromatic substitution (EAS), the outcome is determined by the directing effects of these groups, which influence the position of attack by an incoming electrophile. chemistrytalk.orgwikipedia.org

The substituents can be classified based on their activating/deactivating and directing properties:

Methoxy group (-OCH3): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com It is an ortho, para-director.

Fluoro (-F) and Chloro (-Cl) groups: Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of their ability to donate electron density through resonance. organicchemistrytutor.comlibretexts.org

Hydroxymethyl group (-CH2OH): This group is generally considered to be weakly deactivating and an ortho, para-director.

The positions on the aromatic ring available for substitution are C-3 and C-6. The directing effects of the existing substituents on these positions are summarized below.

| Position | Directing Influence From | Overall Effect |

| C-3 | ortho to -F, meta to -OCH3, meta to -Cl, ortho to -CH2OH | Activation from -F and -CH2OH (ortho). Deactivation from -OCH3 and -Cl (meta). The powerful ortho, para-directing methoxy group strongly disfavors meta substitution. |

| C-6 | meta to -F, ortho to -OCH3, para to -Cl, meta to -CH2OH | Strong activation from -OCH3 (ortho) and -Cl (para). Deactivation from -F and -CH2OH (meta). |

Considering these influences, electrophilic attack is overwhelmingly favored at the C-6 position. The strong activating and ortho-directing effect of the methoxy group, reinforced by the para-directing chloro group, makes the C-6 position the most electron-rich and sterically accessible site for an incoming electrophile. organicchemistrytutor.comlibretexts.org

Another important strategy for regioselective functionalization is directed ortho metalation (DoM) . wikipedia.orgharvard.edu In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org For this compound, both the methoxy and the hydroxymethyl groups (after deprotonation to an alkoxide) can act as DMGs. The fluorine atom is also a potent directing group in ortho-lithiation reactions. researchgate.netpsu.edu This presents a competition between potential lithiation sites. The relative directing ability generally follows the order OCH3 > CH2O- > F. harvard.edu Therefore, lithiation would be expected to occur primarily at the C-3 position, which is ortho to the fluorine atom and the hydroxymethyl group, or at the C-6 position, ortho to the methoxy group. The precise outcome can be sensitive to the specific organolithium base and reaction conditions used. psu.eduuwindsor.ca

Kinetic Studies of Reaction Pathways for this compound

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For this compound, a key reaction pathway amenable to kinetic analysis is the oxidation of the benzylic alcohol functional group to the corresponding aldehyde.

Studies on the oxidation of substituted benzyl (B1604629) alcohols by various reagents have shown that the reaction rates are highly sensitive to the electronic nature of the substituents on the aromatic ring. asianpubs.orgorientjchem.orgresearchgate.net The reaction rate typically increases with electron-donating groups and decreases with electron-withdrawing groups. orientjchem.orgstackexchange.com This trend is often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). A negative value for the reaction constant (ρ) indicates the buildup of positive charge in the transition state, suggesting a hydride transfer mechanism. asianpubs.orgresearchgate.net

For this compound, the substituents would have competing effects:

-OCH3: A strong electron-donating group (σp = -0.27) that would accelerate the reaction.

-Cl: An electron-withdrawing group (σp = +0.23) that would decelerate the reaction.

-F: An electron-withdrawing group (σp = +0.06) that would decelerate the reaction.

The net effect on the reaction rate would depend on the sum of these electronic influences. Given the strong electron-donating nature of the methoxy group, it is likely that the oxidation of this compound would be faster than that of unsubstituted benzyl alcohol, but slower than that of p-methoxybenzyl alcohol. stackexchange.com A substantial primary kinetic isotope effect (kH/kD > 2) would be expected if the cleavage of the α-C-H bond is the rate-determining step. asianpubs.orgresearchgate.net

| Benzyl Alcohol Derivative | Relative Rate of Oxidation (Hypothetical) | Key Substituent Effect |

| p-Nitrobenzyl alcohol | 0.1 | Strong deactivation (-NO2) |

| p-Chlorobenzyl alcohol | 0.5 | Deactivation (-Cl) |

| Benzyl alcohol | 1.0 | Reference |

| This compound | ~5-10 | Net activation (dominant -OCH3) |

| p-Methoxybenzyl alcohol | ~50 | Strong activation (-OCH3) |

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis and reaction coordinate mapping are powerful computational tools used to elucidate detailed reaction mechanisms. osu.edursc.org Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. puce.edu.ecnih.gov

For reactions involving this compound, these computational studies could provide critical insights. mdpi.com For example, in a palladium-catalyzed Suzuki coupling, calculations could:

Determine the geometry of the transition state for the oxidative addition of the C-Cl bond to the palladium catalyst.

Calculate the activation energy barriers for key steps like transmetalation and reductive elimination.

Explain the role of ligands in stabilizing intermediates and lowering transition state energies.

Similarly, for a C-H activation reaction, computational analysis could map the reaction coordinate for the C-H bond cleavage step. This would help to distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD) or electrophilic aromatic substitution (SEAr). researchgate.net The calculations would reveal the structure of the transition state, showing the degree of bond breaking and bond formation, and provide a quantitative measure of the activation barrier, which determines the reaction rate. nih.govmdpi.com These theoretical models can be validated by comparison with experimental kinetic data. puce.edu.ec

Synthesis and Exploration of Structural Analogues and Derivatives of 5 Chloro 2 Fluoro 4 Methoxyphenyl Methanol

Design Principles for Novel Halogenated Methoxyphenyl Derivatives

The design of novel halogenated methoxyphenyl derivatives is guided by several key principles aimed at modulating the physicochemical and reactive properties of the molecule. The introduction of halogen atoms and methoxy (B1213986) groups to a phenyl ring can significantly alter its electronic and steric characteristics.

Electronic Effects : Halogens, such as chlorine and fluorine, are electronegative and exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. Conversely, the methoxy group has a strong positive mesomeric effect (+M) and a weaker negative inductive effect (-I), generally acting as an electron-donating group. The interplay of these effects influences the reactivity of the benzene (B151609) ring and any functional groups attached to it. For instance, electron-donating groups tend to increase the rate of electrophilic aromatic substitution and the oxidation of benzylic alcohols, while electron-withdrawing groups have the opposite effect. vedantu.com

Steric Hindrance : The size of the substituents can influence the approach of reagents to a reaction center. The positioning of chloro, fluoro, and methoxy groups around the phenyl ring can create steric hindrance that may direct the outcome of a reaction or affect its rate.

Hydrogen Bonding : The presence of fluorine and the oxygen of the methoxy group can lead to the formation of intramolecular or intermolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. For example, ortho-halogenated benzyl (B1604629) alcohols can exist in different conformations, some of which are stabilized by an OH--X interaction. researchgate.net

Bioisosterism : In medicinal chemistry, the replacement of certain functional groups with others that have similar physicochemical properties (bioisosteres) is a common strategy. For instance, a methoxy group may be replaced by other groups to modulate metabolic stability or other properties. cambridgemedchemconsulting.comprismbiolab.com Similarly, the entire phenyl ring can be replaced by other cyclic structures in a strategy known as scaffold hopping. rsc.orgresearchgate.netbhsai.org

Synthesis of Isomers and Positional Analogues of (5-Chloro-2-fluoro-4-methoxyphenyl)methanol

The synthesis of this compound and its isomers typically involves the reduction of the corresponding substituted benzaldehyde (B42025) or benzoic acid. These precursors can be prepared through multi-step synthetic sequences.

A common route to benzyl alcohols is the reduction of the corresponding benzoic acid. For example, the synthesis of (4-Chloro-3-methoxyphenyl)methanol can be achieved by the reduction of 4-chloro-3-methoxybenzoic acid using lithium aluminum hydride or a borane-THF complex. chemicalbook.com Similarly, (3-Fluoro-4-methoxyphenyl)methanol has been synthesized from 3-fluoro-4-methoxybenzoic acid using a borane-dimethylsulfide complex and trimethyl borate. chemicalbook.com

Alternatively, substituted benzyl alcohols can be prepared by the electrochemical reduction of the corresponding benzaldehydes. For instance, 2-Chloro-6-fluorobenzylalcohol has been synthesized from 2-Chloro-6-fluorobenzaldehyde via constant current electrolysis. semanticscholar.org

The synthesis of the required substituted benzaldehyde or benzoic acid precursors often involves standard aromatic chemistry such as halogenation, nitration, reduction, and formylation, starting from simpler substituted toluenes or phenols.

Table 1: Examples of Synthetic Routes to Positional Analogues

| Target Compound | Starting Material | Key Reagents | Reference |

| (4-Chloro-3-methoxyphenyl)methanol | 4-Chloro-3-methoxybenzoic acid | Lithium aluminum hydride or Borane-THF complex | chemicalbook.com |

| (3-Fluoro-4-methoxyphenyl)methanol | 3-Fluoro-4-methoxybenzoic acid | Borane-dimethylsulfide complex, Trimethyl borate | chemicalbook.com |

| 2-Chloro-6-fluorobenzylalcohol | 2-Chloro-6-fluorobenzaldehyde | Electrochemical reduction | semanticscholar.org |

| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 2-Chloro-5-(trifluoromethyl)benzoic acid | Borane-tetrahydrofuran complex | guidechem.com |

Heterocyclic Derivatives Incorporating the (5-Chloro-2-fluoro-4-methoxyphenyl) Scaffold

The this compound scaffold can be utilized as a building block for the synthesis of various heterocyclic compounds. The benzylic alcohol can be converted to a more reactive benzyl halide, which can then participate in cyclization reactions.

Triazoles : 1,2,3-Triazoles can be synthesized via a one-pot reaction of benzyl halides, sodium azide (B81097), and alkynes in water. ingentaconnect.comresearchgate.netresearchgate.net This approach avoids the isolation of potentially unstable azide intermediates. The benzyl alcohol can be converted to the corresponding benzyl chloride or bromide, which is then used in the triazole synthesis.

Oxadiazoles : 1,3,4-Oxadiazoles are another class of heterocycles that can be synthesized from precursors derived from the this compound scaffold. A common synthetic route involves the cyclization of N,N'-diacylhydrazines using dehydrating agents. mdpi.com The corresponding benzoic acid or acid chloride, which can be obtained by oxidation of the benzyl alcohol, can serve as a starting point for the synthesis of the necessary diacylhydrazine intermediate.

The general strategy involves converting the benzylic alcohol of this compound to a suitable functional group (e.g., halide, carboxylic acid) that can then be used in established methods for heterocycle synthesis.

Structure-Reactivity Relationship Studies of this compound Analogues (excluding biological activity)

The reactivity of this compound and its analogues is significantly influenced by the nature and position of the substituents on the phenyl ring. Kinetic studies on the oxidation of substituted benzyl alcohols provide insights into these relationships.

The rate of oxidation of benzyl alcohols is sensitive to the electronic properties of the ring substituents. Electron-donating groups, such as methoxy and methyl, generally increase the reaction rate, while electron-withdrawing groups, like chloro and nitro, decrease it. orientjchem.org This is because electron-donating groups can stabilize the electron-deficient transition state that is often formed during oxidation.

For example, in the oxidation of para-substituted benzyl alcohols by acidified dichromate, the observed order of reactivity is p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.org This trend is consistent with the development of a positive charge at the benzylic carbon in the transition state.

The relationship between substituent effects and reaction rates can often be quantified using Hammett plots, which correlate the logarithm of the rate constant with a substituent constant (σ). The slope of the Hammett plot (ρ) provides information about the sensitivity of the reaction to electronic effects. A negative ρ value indicates that the reaction is favored by electron-donating groups. researchgate.net

Table 2: Relative Reactivity of para-Substituted Benzyl Alcohols in Oxidation with Acidified Dichromate

| Substituent | Relative Rate |

| p-OCH₃ | Fastest |

| p-CH₃ | |

| -H | |

| p-Cl | |

| p-NO₂ | Slowest |

Data derived from qualitative descriptions in the literature. orientjchem.org

Scaffold Diversification Strategies for Advanced Intermediates

The this compound scaffold can be diversified to generate a library of advanced intermediates for various applications. Two key strategies for scaffold diversification are bioisosteric replacement and scaffold hopping.

Bioisosteric Replacement : This strategy involves the substitution of one functional group for another with similar steric and electronic properties. For the methoxyphenyl moiety, common bioisosteric replacements include other substituted phenyl rings, pyridyl rings, or other heterocyclic systems. cambridgemedchemconsulting.comprismbiolab.comresearchgate.net The goal is to modify the properties of the molecule, such as its reactivity or metabolic stability, while retaining a key structural motif. For example, replacing a methoxy group with a halogen can alter the electronic properties and potential for hydrogen bonding. cambridgemedchemconsulting.com

Scaffold Hopping : This is a more drastic approach where the core scaffold of the molecule is replaced with a structurally different one, while maintaining the three-dimensional arrangement of key functional groups. rsc.orgbhsai.org For instance, the phenyl ring of the this compound could be replaced by a different aromatic or non-aromatic ring system. This strategy is often employed in drug discovery to explore new chemical space and to circumvent issues with existing scaffolds, such as metabolic liabilities. rsc.orgresearchgate.net The replacement of an aromatic system with a more electron-deficient one can increase its robustness towards oxidative metabolism. rsc.org

These diversification strategies allow for the systematic exploration of the chemical space around the this compound core, leading to the development of novel compounds with tailored properties.

Advanced Spectroscopic and Crystallographic Characterization in Research on 5 Chloro 2 Fluoro 4 Methoxyphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR experiments are the cornerstone of structural analysis for compounds such as (5-Chloro-2-fluoro-4-methoxyphenyl)methanol. Each of ¹H, ¹³C, and ¹⁹F NMR provides a unique and complementary piece of the structural puzzle.

The ¹H NMR spectrum is used to identify the number and type of protons in the molecule. For this compound, distinct signals are expected for the two aromatic protons, the methylene (B1212753) (-CH₂-) protons of the alcohol, the hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents. The aromatic protons' signals are anticipated to appear as doublets due to coupling with the neighboring fluorine atom. The methylene protons would likely appear as a doublet, coupled to the hydroxyl proton, although this coupling can sometimes be broadened or absent due to chemical exchange.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The target molecule has eight unique carbon environments, which would result in eight distinct signals. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the electronegative fluorine, chlorine, and oxygen atoms appearing at characteristic downfield positions.

¹⁹F NMR is a highly sensitive technique specific to the fluorine nucleus. The spectrum for this compound would show a single resonance for the fluorine atom at C-2. Crucially, this signal would exhibit coupling to the adjacent aromatic proton (H-3), providing definitive evidence for their spatial relationship.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on analogous compounds. Actual values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (H-3) | 6.9 - 7.2 | Doublet (d) | ~8-10 Hz (³JH-F) |

| Ar-H (H-6) | 7.2 - 7.5 | Singlet (s) or narrow doublet | |

| -CH ₂OH | 4.6 - 4.8 | Doublet (d) | ~6-8 Hz (³JH-H) |

| -CH₂OH | 1.8 - 2.5 | Triplet (t) or Broad Singlet | ~6-8 Hz (³JH-H) |

| -OCH ₃ | 3.8 - 4.0 | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on analogous compounds. Actual values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comments |

| C -1 (C-CH₂OH) | 125 - 135 | Signal may be split by coupling to Fluorine (²JC-F) |

| C -2 (C-F) | 150 - 160 | Signal shows a large one-bond C-F coupling constant (¹JC-F) |

| C -3 | 115 - 125 | Signal may be split by coupling to Fluorine (²JC-F) |

| C -4 (C-OCH₃) | 145 - 155 | |

| C -5 (C-Cl) | 120 - 130 | |

| C -6 | 110 - 120 | |

| -C H₂OH | 60 - 65 | |

| -OC H₃ | 55 - 60 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR suggests the types of atoms present, 2D NMR techniques are indispensable for confirming the atomic connectivity and finalizing the structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation peak would be observed between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, confirming the -CH₂OH fragment, provided the hydroxyl proton exchange is slow enough.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signal around 4.7 ppm to the carbon signal around 60-65 ppm (-CH₂OH) and the proton signal at ~3.9 ppm to the carbon signal at ~56 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methoxy protons (-OCH₃) to the C-4 carbon, and from the methylene protons (-CH₂OH) to the aromatic carbons C-1, C-2, and C-6. These correlations unambiguously establish the positions of the substituents on the aromatic ring.

Variable Temperature NMR for Rotational Barriers and Dynamics

Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational exchange or rotation around single bonds. ox.ac.uk For this compound, the primary dynamic process of interest is the rotation around the C1-CH₂OH bond.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons near the rotating bond. However, at sufficiently low temperatures, this rotation can be slowed down, potentially leading to the observation of distinct signals for different stable conformers (rotamers). As the temperature is increased, these separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into the time-averaged signal observed at room temperature. By analyzing the spectra at different temperatures, particularly the coalescence temperature, researchers can calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the rotational process. Furthermore, VT NMR can be used to study the exchange dynamics of the hydroxyl proton with residual water or other protic species in the solvent. blogspot.com

Vibrational Spectroscopy for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrational frequencies that act as a "molecular fingerprint," making these methods excellent for identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands corresponding to its functional groups.

A key feature would be a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group involved in hydrogen bonding. The position and shape of this band are highly sensitive to the strength and nature of hydrogen bonds, whether intermolecular (between molecules) or intramolecular (e.g., between the -OH group and the adjacent fluorine or methoxy oxygen). nih.gov The presence of an intramolecular O-H···F or O-H···O interaction would typically shift the O-H stretching frequency to a lower wavenumber compared to a "free" hydroxyl group. nih.govresearchgate.net Other important bands include C-H stretching vibrations (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹), aromatic C=C stretching peaks (1450-1600 cm⁻¹), and strong C-O stretching bands for the alcohol and ether linkages (1050-1250 cm⁻¹).

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is based on absorption, Raman is a scattering phenomenon, and the selection rules differ. Vibrations that cause a change in polarizability are Raman-active.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode (around 1000 cm⁻¹), are often very strong and characteristic. In contrast to FT-IR, the O-H stretching vibration is typically weak in the Raman spectrum. The C-Cl and C-F stretching vibrations would also be observable. The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges. The relative intensities in IR and Raman will differ.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch (Ether & Alcohol) | 1050 - 1250 | Strong | Medium |

| C-F Stretch | 1000 - 1100 | Strong | Weak-Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in chemical research, providing critical information about the molecular weight and structure of compounds. In the study of this compound, mass spectrometry is employed for the precise determination of its molecular mass and to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy. This technique can measure the mass-to-charge ratio (m/z) to four or five decimal places, which allows for the unambiguous determination of a compound's molecular formula. For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes.

HRMS analysis, often performed using techniques like Direct Analysis in Real Time (DART) coupled with a high-resolution mass analyzer, provides an experimental mass that can be compared against the theoretical value. rsc.org A close match between the experimental and theoretical mass confirms the elemental composition of the synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Isotopologue Formula | Isotope | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₈H₇³⁵ClFO₂ | [M]⁺ | 190.0146 | 100.00 |

| C₈H₇³⁷ClFO₂ | [M+2]⁺ | 192.0117 | 32.00 |

This table presents the calculated exact masses for the two most abundant isotopologues of the molecular ion, reflecting the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl). The characteristic ~3:1 ratio of the [M]⁺ and [M+2]⁺ peaks is a key signature for monochlorinated compounds.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediates

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information and can be used to identify reaction intermediates or degradation products.

The fragmentation of this compound would likely proceed through several key pathways characteristic of benzyl (B1604629) alcohols and substituted aromatic rings. The initial fragmentation would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Plausible Fragmentation Pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, leading to the formation of a stable carbocation.

Loss of Hydroxymethyl Radical: Cleavage of the C-C bond between the aromatic ring and the methanol (B129727) group can result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da).

Benzylic Cleavage: The most common fragmentation pathway for benzyl alcohols is the cleavage of the bond alpha to the aromatic ring, resulting in a stable benzylic cation. In this case, this would lead to the loss of a hydrogen radical to form a protonated aldehyde or subsequent loss of CO. miamioh.edu

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur, involving the loss of species like CO, HCl, or C₂H₂.

Analyzing the fragmentation patterns of related compounds, such as (4-chlorophenyl)methanol, reveals characteristic losses that help in structural elucidation. For instance, the fragmentation of (4-chlorophenyl)methanol often shows a strong signal for the molecular ion and significant fragments corresponding to the loss of key functional groups. scielo.br

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

|---|---|---|---|

| 190.01 | [M - H₂O]⁺ | H₂O | 172.00 |

| 190.01 | [M - •OH]⁺ | •OH | 173.01 |

| 190.01 | [M - •CH₂OH]⁺ | •CH₂OH | 159.00 |

| 173.01 | [M - •OH - CO]⁺ | CO | 145.02 |

This table outlines the expected major fragment ions based on established fragmentation mechanisms for similar chemical structures. The exact m/z values would be confirmed by HRMS/MS.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for understanding the precise molecular geometry, conformation, and the nature of intermolecular interactions that dictate the packing of molecules in the solid state.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the atomic-level structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated. This analysis yields precise bond lengths, bond angles, and torsion angles.

The structure would reveal the conformation of the hydroxymethyl group relative to the substituted phenyl ring. Furthermore, SC-XRD is essential for identifying and characterizing non-covalent interactions. In the crystal lattice of this compound, several key intermolecular interactions are expected:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and can also act as an acceptor. It is highly probable that strong O-H···O hydrogen bonds would be a primary feature of the crystal packing, potentially forming chains or dimeric structures. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Analysis of similar structures, such as other substituted phenylmethanols, provides insight into expected crystallographic parameters. nih.govresearchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.0 Å, b = 8.4 Å, c = 10.6 Å, β = 104.2° |

| Volume (V) | 1037 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Interaction | Intermolecular O-H···O hydrogen bonding |

This table provides example data based on the published crystal structure of a related fluorinated phenylmethanol compound to illustrate the type of information obtained from a single crystal X-ray diffraction study. researchgate.net

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. While SC-XRD analyzes a single crystal, PXRD is ideal for analyzing a polycrystalline powder, making it suitable for routine characterization and for studying polymorphism.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms.

A polymorphism study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or evaporation rates) and analyzing the resulting solid by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. These differences arise from variations in the way the molecules pack in the crystal lattice, for instance, forming parallel layers in one polymorph and a "herringbone" pattern in another. researchgate.net Each polymorph would have a unique set of diffraction peaks (2θ values) and relative intensities.

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Fluoro 4 Methoxyphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov By approximating the electron density, DFT can accurately predict various molecular attributes, providing insights that are often difficult to obtain through experimental means alone.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For a flexible molecule like (5-Chloro-2-fluoro-4-methoxyphenyl)methanol, this involves a conformational analysis to identify the various low-energy conformers.

The conformational landscape of benzyl (B1604629) alcohol and its derivatives is influenced by the orientation of the hydroxymethyl group relative to the phenyl ring. missouri.eduresearchgate.net Studies on benzyl alcohol have shown that the potential energy surface is complex, with multiple minima corresponding to different conformers. missouri.edu For substituted benzyl alcohols, intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and a substituent, can significantly influence conformational preferences. rsc.orgrsc.org In the case of this compound, the presence of chloro, fluoro, and methoxy (B1213986) groups would lead to a variety of possible conformations, with the relative energies determined by a balance of steric and electronic effects.

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| Dihedral Angle (C-C-C-O) | Rotation around the bond connecting the phenyl ring and the methylene (B1212753) group. | Influenced by steric hindrance from the ortho-fluoro substituent and electrostatic interactions with all substituents. |

| Dihedral Angle (C-C-O-H) | Rotation of the hydroxyl group. | Potential for intramolecular hydrogen bonding with the adjacent fluoro or methoxy groups, stabilizing specific conformations. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap suggests higher reactivity. nih.gov

| Orbital | Energy (Illustrative) | Description and Predicted Location |

|---|---|---|

| HOMO | -6.5 eV | Primarily localized on the phenyl ring, with significant contributions from the methoxy group's oxygen atom. Its energy indicates the molecule's potential as an electron donor. |

| LUMO | -1.2 eV | Also localized on the phenyl ring, with contributions from the chloro and fluoro substituents. Its energy reflects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | This relatively large gap suggests good kinetic stability for the molecule. |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density that are susceptible to nucleophilic attack. youtube.com

For this compound, the MESP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine and chlorine atoms, making these sites potential hydrogen bond acceptors. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor. The aromatic ring itself would have a complex potential distribution due to the competing effects of the electron-donating methoxy group and the electron-withdrawing halogen substituents.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.net It is particularly useful for quantifying electron delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.gov The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is given by the second-order perturbation energy, E(2).

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its vibrational and electronic properties. ivanmr.comelixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts for the different protons and carbons in this compound would be sensitive to the local electronic environment, which is influenced by the various substituents. Comparing these calculated shifts with experimental data would be a powerful tool for structural elucidation. researchgate.net

Infrared (IR) and Raman Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netcardiff.ac.uk Each vibrational mode can be visualized to understand the specific atomic motions involved. For this compound, the calculated IR and Raman spectra would show characteristic bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, C-O stretches of the ether and alcohol functionalities, and vibrations involving the C-Cl and C-F bonds. nih.gov

| Spectroscopic Technique | Predicted Parameter | Expected Information for this compound |

|---|---|---|

| ¹H NMR | Chemical Shifts | Distinct signals for the hydroxyl proton, methylene protons, methoxy protons, and aromatic protons, with splitting patterns providing information on neighboring protons. |

| ¹³C NMR | Chemical Shifts | Unique signals for each carbon atom, with the chemical shifts influenced by the attached substituents. |

| IR Spectroscopy | Vibrational Frequencies | Characteristic absorption bands for O-H, C-H, C-O, C-F, and C-Cl stretching and bending vibrations. |

| Raman Spectroscopy | Vibrational Frequencies | Complementary vibrational information to IR, particularly for symmetric vibrations of the aromatic ring. |

Mechanistic Pathways and Transition State Calculations

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. nih.govmdpi.com This information provides a detailed understanding of how a reaction proceeds and what factors influence its rate.

For reactions involving this compound, such as oxidation of the alcohol to an aldehyde or nucleophilic substitution at the benzylic position, DFT calculations could be used to model the reaction pathways. acs.orgpatsnap.com By locating the transition state structures and calculating the energy barriers for different possible mechanisms, the most favorable reaction pathway can be identified. researchgate.netnih.govresearchgate.netresearchgate.net For example, in an oxidation reaction, calculations could help to elucidate the role of the oxidizing agent and the nature of the key bond-breaking and bond-forming steps.

Activation Energy Barriers

A key piece of information derived from reaction coordinate diagrams is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. Theoretical calculations, typically using Density Functional Theory (DFT) or other quantum mechanical methods, can provide quantitative estimates of these barriers. This information is critical for predicting reaction rates and optimizing reaction conditions. For example, calculating the activation energy for the nucleophilic substitution of the chloro or fluoro groups, or the oxidation of the methanol (B129727) moiety, would provide insights into the compound's reactivity and stability. However, there are currently no available computational studies that report the activation energy barriers for any specific reaction of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the hydroxymethyl group and the methoxy group to the phenyl ring, MD simulations would be instrumental in exploring its conformational space. By simulating the molecule's behavior in different solvents or at various temperatures, researchers can identify the most stable conformations and understand the dynamics of conformational changes. This knowledge is crucial for understanding its interactions with other molecules, such as biological receptors or catalysts. Despite the utility of this technique, there are no published molecular dynamics simulation studies specifically for this compound.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical calculations can determine a range of electronic properties, often referred to as descriptors, that help in predicting the reactivity and stability of a molecule. These descriptors are derived from the electronic structure of the molecule and provide a quantitative basis for concepts like electronegativity and chemical hardness.

These conceptual DFT descriptors are widely used to rationalize and predict the outcome of chemical reactions.

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. Its inverse is Chemical Softness (S) .

The Electrophilicity Index (ω) provides a measure of the energy lowering of a system when it is saturated with electrons from the external environment.

These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While these descriptors are fundamental to understanding the reactivity of this compound, specific calculated values for this compound are not available in the current literature. A hypothetical data table for such descriptors is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following values are for illustrative purposes only and are not based on actual calculations.)

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.19 |

| Electrophilicity Index | ω | 2.80 |

The distribution of charge in a molecule is described by its dipole moment. The magnitude and direction of the dipole moment influence a molecule's solubility, its interaction with other polar molecules, and its behavior in an electric field. For this compound, the electronegative chlorine, fluorine, and oxygen atoms would lead to a significant molecular dipole moment.

Non-linear optical (NLO) properties describe how a material's optical properties change with the intensity of incident light. Molecules with large dipole moments and extended π-electron systems often exhibit significant NLO properties. Computational methods can predict the first hyperpolarizability (β), a key indicator of second-order NLO activity. While studies on related molecules suggest that substituted aromatic compounds can possess interesting NLO properties, there are no specific computational predictions of the dipole moment or NLO properties for this compound. A hypothetical data table is provided for illustration.

Table 2: Hypothetical Dipole Moment and Non-Linear Optical Properties of this compound (Note: The following values are for illustrative purposes only and are not based on actual calculations.)

| Property | Symbol | Value |

| Dipole Moment | μ | 2.5 D |

| First Hyperpolarizability | β | 15 x 10-30 esu |

Applications of 5 Chloro 2 Fluoro 4 Methoxyphenyl Methanol As a Building Block in Advanced Chemical Synthesis

Role as a Key Intermediate for Agrochemical Active Ingredients

The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and binding affinity to target enzymes. biesterfeld.nosigmaaldrich.com The trifluoromethylpyridine moiety, for instance, is a key structural motif in numerous successful herbicides and insecticides. sigmaaldrich.com Given that (5-Chloro-2-fluoro-4-methoxyphenyl)methanol contains both chloro and fluoro substituents, it is a promising starting material for the synthesis of new agrochemical candidates.

The methoxy (B1213986) group can influence the electronic properties of the molecule and its interactions with biological targets. The hydroxymethyl group serves as a reactive handle for further molecular elaboration. This compound could be a precursor for novel herbicides, fungicides, or insecticides, where the specific substitution pattern could lead to optimized biological activity and favorable environmental profiles. For example, substituted phenoxypyridine structures are known to exhibit herbicidal activity. aobchem.com

Table 1: Potential Agrochemical Applications

| Agrochemical Class | Potential Role of this compound |

|---|---|

| Herbicides | Precursor to active ingredients targeting weed-specific enzymes. |

| Fungicides | Building block for compounds that inhibit fungal growth. |

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the hydroxymethyl group, combined with the directing effects of the chloro, fluoro, and methoxy substituents on the aromatic ring, makes this compound a valuable precursor for more intricate molecular architectures.

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are significant in materials science and medicinal chemistry. The synthesis of these systems often involves the strategic annulation of aromatic rings. This compound can serve as a starting fragment in a multi-step synthesis of a larger polycyclic system. The functional groups present can be used to facilitate cyclization reactions, such as Friedel-Crafts alkylations or cyclodehydrogenations, to build additional rings onto the existing phenyl core. The halogen and methoxy groups can also be modified or used to direct these cyclization reactions to specific positions.

Heterocyclic compounds are of paramount importance in medicinal chemistry and agrochemicals. nih.govresearchgate.net The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, which are versatile functional groups for the construction of heterocyclic rings. For instance, the resulting aldehyde could undergo condensation reactions with amines or other nucleophiles to form heterocycles like pyridines, pyrimidines, or benzodiazepines. The presence of the fluoro and chloro atoms can influence the reactivity and regioselectivity of these ring-forming reactions.

Development of Protecting Agents for Functional Groups

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from undergoing undesired reactions. Substituted benzyl (B1604629) ethers are commonly used as protecting groups for alcohols, owing to their stability under a range of reaction conditions and their selective removal. achemblock.comzanchenglife.comchemicalbook.com